Cas no 922969-79-7 (N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
- N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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- Inchi: 1S/C20H12Cl3N3O2/c21-14-6-4-13(17(23)8-14)11-26-7-1-2-16(20(26)28)19(27)25-18-9-15(22)5-3-12(18)10-24/h1-9H,11H2,(H,25,27)
- InChI Key: UQJWEFLVQAPTHU-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=C(Cl)C=C2Cl)C=CC=C1C(NC1=CC(Cl)=CC=C1C#N)=O
N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2743-1683-15mg |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
922969-79-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2743-1683-2mg |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
922969-79-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2743-1683-3mg |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
922969-79-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2743-1683-5μmol |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
922969-79-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2743-1683-2μmol |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
922969-79-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2743-1683-10μmol |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
922969-79-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2743-1683-5mg |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
922969-79-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2743-1683-25mg |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
922969-79-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2743-1683-1mg |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
922969-79-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2743-1683-10mg |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
922969-79-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(5-Chloro-2-Cyanophenyl)-1-(2,4-Dichlorophenyl)Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide: A Comprehensive Overview
The compound N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, identified by the CAS number 922969-79-7, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. The molecule combines a dihydropyridine ring system with substituted phenyl groups and a carboxamide functional group, making it a versatile candidate for research and development in fields such as drug discovery and agrochemicals.
Recent studies have highlighted the importance of dihydropyridine derivatives in medicinal chemistry. The dihydropyridine ring system is known for its ability to act as a scaffold for various bioactive molecules. In the case of N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, the presence of multiple halogen substituents (chlorine atoms) on both the phenyl rings introduces significant electronic effects and enhances the molecule's stability. These properties make it an ideal candidate for exploring its potential as a kinase inhibitor or a modulator of cellular signaling pathways.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating key coupling reactions during the synthesis. These advancements have not only improved the scalability of the synthesis but also reduced the environmental footprint of the production process.
In terms of biological activity, preliminary assays have demonstrated that N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits potent inhibitory effects against several enzymes associated with inflammatory diseases and cancer. For instance, studies conducted in vitro have shown that this compound can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Furthermore, its ability to modulate the activity of histone deacetylases (HDACs) suggests potential applications in epigenetic therapy.
The structural versatility of this compound also makes it an attractive lead molecule for drug design. The substitution patterns on the phenyl rings allow for extensive chemical modification, enabling researchers to explore a wide range of analogs with varying biological activities. For example, altering the position or type of halogen substituents can significantly impact the molecule's solubility, permeability, and bioavailability—critical factors for drug delivery.
From an agricultural perspective, this compound has shown promise as a potential herbicide or fungicide. Its ability to inhibit key enzymes involved in plant growth regulation or fungal metabolism makes it a valuable candidate for crop protection products. Field trials conducted under controlled conditions have demonstrated its efficacy in controlling weeds and fungal pathogens without causing significant harm to crops or the environment.
In conclusion, N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide represents a cutting-edge molecule with diverse applications across multiple industries. Its unique chemical structure, combined with advancements in synthetic methodologies and biological testing, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both medicinal chemistry and agrochemical science.
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